molecular formula C14H16F6N2O B1333768 1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol CAS No. 453557-82-9

1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol

Cat. No.: B1333768
CAS No.: 453557-82-9
M. Wt: 342.28 g/mol
InChI Key: UZYQLANPMKWQOI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol is a fluorinated piperazine derivative of significant interest in medicinal chemistry and neuropharmacology research. Its structure, featuring a trifluoromethylphenol group linked to a trifluoro-propanol moiety via a piperazine ring, is strategically designed to enhance lipophilicity and metabolic stability , which are critical parameters in drug discovery. This compound is primarily investigated for its potential interaction with serotonergic and adrenergic receptor systems . The piperazine scaffold is a common pharmacophore in ligands for G-protein coupled receptors (GPCRs), suggesting this compound may act as a versatile scaffold for developing novel psychoactive substances (NPS) or as a tool compound for receptor binding studies. Researchers utilize it to study structure-activity relationships (SAR) to understand how fluorination and side-chain substitution affect receptor affinity, selectivity, and functional efficacy. Its primary research value lies in its application as a precursor or analog in the synthesis and biological evaluation of potential therapeutic agents targeting neurological disorders, providing crucial insights for the development of new pharmacological tools. This product is strictly for professional laboratory research use.

Properties

IUPAC Name

1,1,1-trifluoro-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F6N2O/c15-13(16,17)10-2-1-3-11(8-10)22-6-4-21(5-7-22)9-12(23)14(18,19)20/h1-3,8,12,23H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYQLANPMKWQOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C(F)(F)F)O)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382430
Record name 1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453557-82-9
Record name 1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol (CAS Number: 2783076) is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, including increased metabolic stability and selective receptor binding. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H16F6N2O
  • Molecular Weight : 336.29 g/mol
  • IUPAC Name : this compound

The structure features a trifluoromethyl group attached to a piperazine ring, which is often associated with various biological activities, including neuropharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Studies suggest that compounds with similar structures can modulate serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.

Pharmacological Profiles

Research indicates that this compound may exhibit:

  • Antidepressant Activity : Similar trifluoromethyl-substituted compounds have shown efficacy in inhibiting serotonin reuptake, suggesting potential antidepressant properties.
  • Anxiolytic Effects : The piperazine moiety is often linked to anxiolytic effects, which could be beneficial in treating anxiety disorders.

Study 1: Antidepressant Efficacy

A study investigated the effects of various trifluoromethyl-substituted compounds on serotonin uptake. The results indicated that compounds with a piperazine structure significantly inhibited serotonin reuptake in vitro, leading to enhanced serotonergic activity. This suggests that this compound may have similar antidepressant effects due to its structural characteristics.

Study 2: Neuropharmacological Effects

In a neuropharmacological assessment, compounds similar to this one were tested for their ability to modulate dopaminergic pathways. The findings demonstrated that these compounds could alter dopamine receptor activity, which is crucial for treating conditions such as schizophrenia and bipolar disorder.

Data Table: Summary of Biological Activities

Activity Mechanism Potential Applications
AntidepressantInhibition of serotonin reuptakeTreatment of depression
AnxiolyticModulation of GABAergic transmissionTreatment of anxiety disorders
Dopaminergic modulationInteraction with dopamine receptorsTreatment of schizophrenia

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its trifluoromethyl groups, which enhance lipophilicity and biological activity. The molecular formula is C25H21F8N2O3C_{25}H_{21}F_8N_2O_3, with a molecular weight of 535.4 g/mol. Its structure includes a piperazine moiety that is often associated with pharmacological activity.

Anticancer Activity

Research indicates that compounds with similar structural features to 1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol exhibit significant anticancer properties. For instance, derivatives of trifluoromethylated piperazines have been studied for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds may interfere with cellular signaling pathways involved in tumor growth and metastasis.
  • Case Studies : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of related trifluoromethylated compounds that showed promising results against various cancer cell lines .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Trifluoromethyl groups are known to enhance the efficacy of antimicrobial agents by improving their interaction with bacterial membranes.

  • Research Findings : Similar compounds have demonstrated effective antimicrobial action against Gram-positive and Gram-negative bacteria. Studies have shown that the introduction of trifluoromethyl groups can significantly enhance the potency of existing antibiotics .

Fluorinated Polymers

Fluorinated compounds like this compound are valuable in the development of advanced materials due to their unique chemical properties:

  • Properties : These materials often exhibit improved thermal stability, chemical resistance, and low surface energy.
  • Applications : They can be utilized in coatings, adhesives, and sealants where durability and resistance to harsh environments are required.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its application in drug development:

  • Absorption and Distribution : The lipophilic nature due to trifluoromethyl groups may lead to high membrane permeability.
  • Toxicological Studies : Preliminary studies indicate a favorable safety profile; however, comprehensive toxicological assessments are necessary to establish its suitability for therapeutic use.

Preparation Methods

Step 1: Preparation of Piperazine Intermediate

  • Reaction : A substituted piperazine (e.g., 4-(3-trifluoromethylphenyl)piperazine) is prepared by reacting piperazine with a trifluoromethyl-substituted aromatic halide.
  • Conditions :
    • Solvent: Dimethylformamide (DMF) or acetonitrile
    • Catalyst: Potassium carbonate or sodium hydride
    • Temperature: Reflux (80–120°C)
  • Yield : Typically ranges from 70% to 85%.

Step 2: Formation of Trifluoropropanol Backbone

  • Reaction : The piperazine intermediate is reacted with a trifluoroacetone derivative under basic conditions to form the trifluoropropanol backbone.
  • Conditions :
    • Base: Sodium hydroxide or potassium carbonate
    • Solvent: Tetrahydrofuran (THF) or ethanol
    • Temperature: Room temperature to mild heating (25–50°C)
  • Yield : Approximately 60%–75%.

Step 3: Final Coupling and Purification

  • Reaction : The intermediate compound undergoes coupling reactions to ensure complete integration of the trifluoropropanol group.
  • Purification :
    • Chromatography using silica gel and solvents such as ethyl acetate and hexane.
    • Recrystallization from ethanol or methanol.
  • Yield : Final yields after purification are typically around 50%–65%.

Reaction Scheme

Step Reactants Conditions Products
1 Piperazine + Trifluoromethylbenzene DMF, K₂CO₃, Reflux Substituted Piperazine
2 Substituted Piperazine + Trifluoroacetone THF, NaOH, Room Temp Intermediate with Trifluoropropanol Backbone
3 Intermediate + Coupling Agent Silica Gel Chromatography Final Product

Notes on Optimization

  • Catalyst Selection :

    • Potassium carbonate is preferred for its ability to promote nucleophilic substitution without excessive side reactions.
    • Sodium hydride can also be used but requires careful handling due to its reactivity.
  • Solvent Choice :

    • Polar aprotic solvents like DMF enhance reaction rates for nucleophilic substitutions.
    • THF is ideal for reactions involving trifluoroacetone due to its stability and solubility properties.
  • Temperature Control :

    • Excessive heating can lead to decomposition of intermediates; hence, mild reflux conditions are recommended.
  • Purification Techniques :

    • Silica gel chromatography is effective for separating closely related impurities.
    • Recrystallization improves purity but may reduce yield slightly.

Summary Table of Reaction Yields

Step Reaction Type Yield (%)
Step 1 Nucleophilic substitution 70–85
Step 2 Addition reaction (trifluoroacetone) 60–75
Purification Chromatography/Recrystallization Final Yield ~50–65

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a trifluoromethylpropanol precursor with a pre-functionalized piperazine derivative (e.g., 1-(3-(trifluoromethyl)phenyl)piperazine). For example, describes coupling reactions using HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) to link piperazine moieties to carbonyl-containing intermediates . Key intermediates include 3-(trifluoromethyl)phenylpiperazine derivatives and trifluoropropanol precursors, which require careful purification via column chromatography or recrystallization to avoid side products.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the piperazino linkage and trifluoromethyl groups. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography may resolve stereochemical ambiguities. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is standard. highlights the use of NMR and MS to validate analogous piperazine-containing compounds, emphasizing the importance of deuterated solvents (e.g., CDCl₃) for resolving fluorine-coupled proton signals .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess susceptibility to hydrolysis (due to the alcohol moiety) and photodegradation (common in fluorinated aromatics). Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH) is recommended. notes that trifluoromethyl ketones degrade under basic conditions, suggesting similar precautions for trifluoropropanol derivatives. Storage in inert atmospheres (argon) at −20°C in amber vials is advised .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the coupling of the piperazine and trifluoropropanol moieties?

  • Methodological Answer : Catalyst selection (e.g., Cu₂O for Ullmann-type couplings) and solvent polarity significantly impact yield. reports a 10% Cu₂O catalyst load at 100°C for 6 hours achieving optimal yields in analogous piperazine couplings. Microwave-assisted synthesis (e.g., 150 W, 120°C) reduces reaction time while maintaining efficiency . Solvent screening (DMF vs. THF) and stoichiometric ratios (1:2 for amine:carbonyl) should be systematically tested.

Q. What pharmacological activities are associated with this compound, and how do structural modifications influence its bioactivity?

  • Methodological Answer : The trifluoromethyl and piperazino groups suggest potential CNS or antimicrobial activity. demonstrates that trifluoromethylphenyl derivatives exhibit antistaphylococcal activity (MICs 0.15–5.57 µM) via membrane disruption. SAR studies should explore substitutions on the piperazine ring (e.g., electron-withdrawing groups at the 4-position) and the propanol chain (e.g., hydroxyl group esterification) to enhance potency and reduce cytotoxicity .

Q. How do computational methods (e.g., DFT, molecular docking) inform the design of derivatives with improved target binding?

  • Methodological Answer : Density functional theory (DFT) calculates electron distribution around the trifluoromethyl groups, predicting sites for electrophilic substitution. Molecular docking (e.g., AutoDock Vina) can model interactions with targets like GABA receptors or bacterial enzymes. used docking to rationalize the antimicrobial activity of similar compounds by analyzing binding affinity to FabI enoyl-ACP reductase .

Q. What strategies resolve contradictions in reported biological data, such as varying MIC values across studies?

  • Methodological Answer : Discrepancies may arise from differences in bacterial strains, assay protocols (e.g., broth microdilution vs. agar dilution), or compound purity. Harmonized testing per CLSI guidelines and orthogonal assays (e.g., time-kill kinetics) are critical. highlights MIC/MBC ratios to distinguish bacteriostatic vs. bactericidal effects, providing a framework for reconciling data .

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